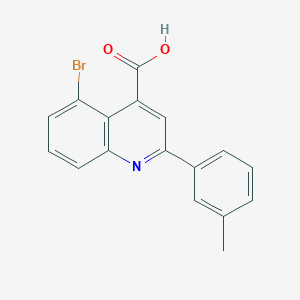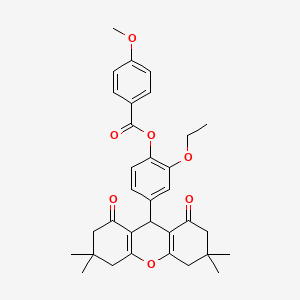
ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate
Übersicht
Beschreibung
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate is an organic compound used in scientific research. This compound is synthesized through a series of chemical reactions and has various applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate is not well understood. However, it is believed that this compound interacts with specific proteins or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate has various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and analgesic properties. Additionally, this compound has been shown to exhibit antibacterial and antifungal properties. Furthermore, this compound has been shown to have potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate in lab experiments include its high purity, stability, and ease of use. However, some limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the use of ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate in scientific research. These include the development of new synthetic methods for this compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, this compound can be used as a reference standard in the development of new analytical methods for the detection and quantification of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate has various applications in scientific research. This compound is used as a precursor in the synthesis of other organic compounds. It is also used as a reagent in the preparation of various drugs and pharmaceuticals. Additionally, this compound is used as a reference standard in analytical chemistry and is used in the development of analytical methods for the detection and quantification of other organic compounds.
Eigenschaften
IUPAC Name |
ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-18-12(15)13(3,4)19-11-7-6-9(2)8-10(11)14(16)17/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQRKQLMVKILEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-phenylethyl)-8-(2-thienyl)-6-(trifluoromethyl)-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267903.png)
![9-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267911.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4267914.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267921.png)
![ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267923.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267942.png)
![N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4267947.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267955.png)
![2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4267957.png)
![7-({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4267964.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4267972.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4267988.png)